
1-Methylsiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsiletane is an organosilicon compound with the molecular formula C₄H₁₀Si It is a four-membered ring structure containing silicon, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylsiletane can be synthesized through several methods. One common approach involves the reaction of methylsilane with ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using chemical vapor deposition techniques. Hot wire chemical vapor deposition (HWCVD) is a notable method where the compound is formed by decomposing methylsilane on a heated tungsten filament .
Chemical Reactions Analysis
Types of Reactions: 1-Methylsiletane undergoes various chemical reactions, including:
Cycloreversion: This reaction leads to the formation of ethene and methylsilene.
Ring Opening: This reaction produces propene and methylsilylene.
Exocyclic Si–CH₃ Bond Cleavage: This reaction generates methyl radicals.
Common Reagents and Conditions: The reactions typically occur under high-temperature conditions, often facilitated by a catalyst such as tungsten in HWCVD processes. The activation energies for these reactions vary, with cycloreversion having the lowest energy requirement .
Major Products: The major products formed from these reactions include ethene, methylsilene, propene, and methylsilylene .
Scientific Research Applications
1-Methylsiletane has several scientific research applications:
Materials Science: It is used in the deposition of thin films and nanostructures for solar cells and microelectronics.
Chemical Synthesis: The compound serves as a precursor in the synthesis of various organosilicon compounds.
Catalysis: It is involved in catalytic processes, particularly in the formation of silenes and silylenes.
Mechanism of Action
The mechanism of action of 1-Methylsiletane involves its decomposition on a heated filament, leading to the formation of reactive intermediates such as silenes and silylenes. These intermediates participate in further reactions, contributing to the overall chemical process. The molecular targets include the silicon-hydrogen and silicon-carbon bonds, which undergo cleavage and reformation during the reactions .
Comparison with Similar Compounds
Silacyclobutane: Lacks the methyl group present in 1-Methylsiletane.
1,1-Dimethylsilacyclobutane: Contains an additional methyl group compared to this compound.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both silicon-hydrogen and silicon-carbon bonds. This combination allows for diverse chemical reactivity and applications in various fields .
Properties
Molecular Formula |
C4H10Si |
|---|---|
Molecular Weight |
86.21 g/mol |
IUPAC Name |
1-methylsiletane |
InChI |
InChI=1S/C4H10Si/c1-5-3-2-4-5/h5H,2-4H2,1H3 |
InChI Key |
CQFRXHDORNUERA-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH]1CCC1 |
Synonyms |
1-methylsilacyclobutane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-4-(1-tetrazolyl)benzamide](/img/structure/B1198674.png)
![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)
![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)
![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)
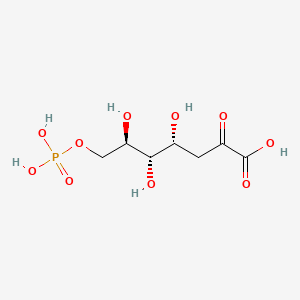
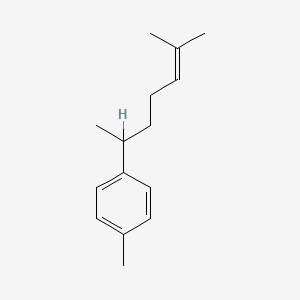

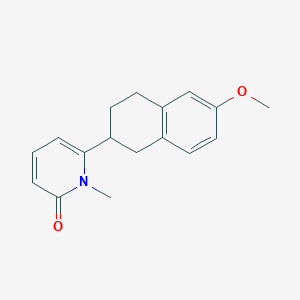
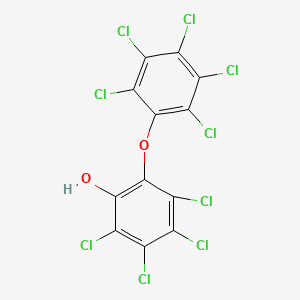
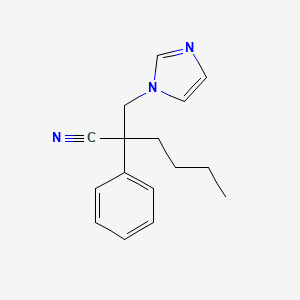
![2-amino-N-[4-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1198692.png)
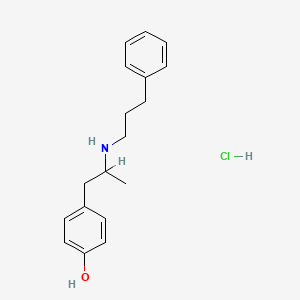

![7-Ethynyl-7-hydroxy-4a,6a-dimethyl-4,4a,4b,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[d]naphtho[1,2-b]pyran-2(3H)-one](/img/structure/B1198696.png)
